Cas no 119776-17-9 ((1S)-1-4-(benzyloxy)phenylethan-1-ol)
(1S)-1-4-(benzyloxy)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-[4-(benzyloxy)phenyl]ethanol
- (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol
- 1-(4-Benzyloxy-phenyl)-ethanol
- (1S)-1-(4-Benzyloxy-phenyl)ethanol
- (alphaS)-alpha-Methyl-4-(phenylmethoxy)benzenemethanol
- Benzenemethanol, α-methyl-4-(phenylmethoxy)-, (αS)-
- (1S)-1-4-(benzyloxy)phenylethan-1-ol
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- MDL: MFCD09863701
- Inchi: 1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1
- InChI Key: NWTDSFYWJCAKFF-LBPRGKRZSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)[C@H](C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 203
- XLogP3: 3.3
- Topological Polar Surface Area: 29.5
(1S)-1-4-(benzyloxy)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87793-0.05g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 0.05g |
$528.0 | 2023-09-01 | ||
| Enamine | EN300-87793-0.1g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 0.1g |
$553.0 | 2023-09-01 | ||
| Enamine | EN300-87793-0.25g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 0.25g |
$579.0 | 2023-09-01 | ||
| Enamine | EN300-87793-0.5g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 0.5g |
$603.0 | 2023-09-01 | ||
| Enamine | EN300-87793-1.0g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 1.0g |
$943.0 | 2023-02-11 | ||
| Enamine | EN300-87793-2.5g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 2.5g |
$1230.0 | 2023-09-01 | ||
| Enamine | EN300-87793-5.0g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 5.0g |
$2732.0 | 2023-02-11 | ||
| Enamine | EN300-87793-10.0g |
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 10.0g |
$4052.0 | 2023-02-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087052-1g |
(1S)-1-[4-(Benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 95% | 1g |
¥3031.0 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087052-5g |
(1S)-1-[4-(Benzyloxy)phenyl]ethan-1-ol |
119776-17-9 | 95% | 5g |
¥8785.0 | 2023-04-05 |
(1S)-1-4-(benzyloxy)phenylethan-1-ol Suppliers
(1S)-1-4-(benzyloxy)phenylethan-1-ol Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (1S)-1-4-(benzyloxy)phenylethan-1-ol
Introduction to (1S)-1-4-(benzyloxy)phenylethan-1-ol and Its Significance in Modern Chemical Biology
(1S)-1-4-(benzyloxy)phenylethan-1-ol, with the CAS number 119776-17-9, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its chiral center and functional groups, has garnered attention for its potential applications in drug development, particularly in the synthesis of enantiomerically pure intermediates. The benzyloxy moiety and the phenyl ring contribute to its unique chemical properties, making it a valuable scaffold for further derivatization and study.
The structure of (1S)-1-4-(benzyloxy)phenylethan-1-ol consists of a phenyl ring substituted at the 4-position with a benzyloxy group, connected to a chiral ethanol backbone. This configuration allows for diverse interactions with biological targets, making it a promising candidate for exploring novel pharmacological pathways. The stereochemistry at the chiral center is particularly significant, as it can influence the molecule's biological activity and selectivity.
In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds in pharmaceuticals due to their improved efficacy and reduced side effects. (1S)-1-4-(benzyloxy)phenylethan-1-ol exemplifies this trend, as its synthesis requires precise control over stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods not only enhance the quality of the final product but also contribute to more sustainable and efficient manufacturing processes.
The benzyloxy group in (1S)-1-4-(benzyloxy)phenylethan-1-ol plays a crucial role in modulating the compound's interactions with biological systems. This functional group is known for its ability to enhance solubility and stability, which are critical factors in drug design. Additionally, the phenyl ring provides a platform for further chemical modifications, allowing researchers to explore a wide range of derivatives with tailored properties. Such flexibility makes this compound an attractive tool for medicinal chemists seeking to develop novel therapeutic agents.
Recent studies have highlighted the potential of (1S)-1-4-(benzyloxy)phenylethan-1-ol in addressing various biological targets. For instance, its structural features have been investigated for their interactions with enzymes and receptors involved in metabolic pathways. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain therapeutic targets, making it a promising lead compound for further development. These findings underscore the importance of exploring structurally diverse molecules in the quest for new drugs.
The synthesis of (1S)-1-4-(benzyloxy)phenylethan-1-ol also offers insights into innovative synthetic strategies that can be applied to other complex molecules. The use of transition metal catalysts and biocatalysts has enabled more efficient and selective reactions, reducing waste and improving yields. These advancements not only benefit the production of this specific compound but also contribute to broader efforts in green chemistry and sustainable manufacturing.
In conclusion, (1S)-1-4-(benzyloxy)phenylethan-1-ol represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, characterized by a chiral center and functional groups such as the benzyloxy moiety, makes it a versatile scaffold for drug discovery. The compound's potential applications in modulating biological pathways highlight its importance as a research tool and a lead candidate for future therapeutic development. As synthetic methodologies continue to evolve, compounds like (1S)-1-4-(benzyloxy)phenylethan-1-ol will undoubtedly play a crucial role in shaping the future of medicine.
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